2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
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Overview
Description
2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the beta-carboline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted beta-carboline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or ion channels, modulating their activity. The compound’s effects can be attributed to its ability to bind to these targets, altering their conformation and function. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Comparison: 2,4-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties, making it a valuable subject for further research.
Properties
CAS No. |
683800-25-1 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,4-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C13H14N2O/c1-8-7-15(2)13(16)12-11(8)9-5-3-4-6-10(9)14-12/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
JEPDPAZHYWASKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C2=C1C3=CC=CC=C3N2)C |
Origin of Product |
United States |
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